molecular formula C14H14ClN3O2 B2976432 2-(2-Chlorophenyl)-5-((3-methoxypropyl)amino)oxazole-4-carbonitrile CAS No. 613651-49-3

2-(2-Chlorophenyl)-5-((3-methoxypropyl)amino)oxazole-4-carbonitrile

Cat. No.: B2976432
CAS No.: 613651-49-3
M. Wt: 291.74
InChI Key: LRIRSUOVEOCOQR-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-((3-methoxypropyl)amino)oxazole-4-carbonitrile is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, an oxazole ring, and a carbonitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-((3-methoxypropyl)amino)oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-chlorophenyl ketone and an amino alcohol.

    Introduction of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction, often using a cyanide source like sodium cyanide or potassium cyanide.

    Attachment of the 3-Methoxypropyl Group: The final step involves the alkylation of the oxazole nitrogen with 3-methoxypropyl bromide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety, continuous flow reactors could be employed.

    Catalysis: The use of catalysts to lower reaction temperatures and increase yields.

    Purification: Advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-((3-methoxypropyl)amino)oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the nitrile group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-5-((3-methoxypropyl)amino)oxazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Biological Studies: Used in studies to understand its interaction with enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-((3-methoxypropyl)amino)oxazole-4-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and targets can vary depending on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)oxazole-4-carbonitrile: Lacks the 3-methoxypropylamino group, which may affect its biological activity.

    5-Amino-2-(2-chlorophenyl)oxazole-4-carbonitrile: Contains an amino group instead of the 3-methoxypropylamino group.

Uniqueness

2-(2-Chlorophenyl)-5-((3-methoxypropyl)amino)oxazole-4-carbonitrile is unique due to the presence of the 3-methoxypropylamino group, which can influence its pharmacokinetic properties and biological activity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2-chlorophenyl)-5-(3-methoxypropylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-19-8-4-7-17-14-12(9-16)18-13(20-14)10-5-2-3-6-11(10)15/h2-3,5-6,17H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIRSUOVEOCOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(N=C(O1)C2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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